

An In-depth Technical Guide on the EN219 Molecule

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Compound of Interest

Compound Name: EN219

Cat. No.: B2610871

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This guide provides a detailed overview of the structural features, mechanism of action, and experimental validation of **EN219**, a selective covalent inhibitor of the E3 ubiquitin ligase RNF114. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Structural and Physicochemical Properties

EN219 is a synthetic, cell-permeable molecule designed to covalently target a specific cysteine residue on the E3 ubiquitin ligase RNF114. Its chemical and physical properties are summarized below.

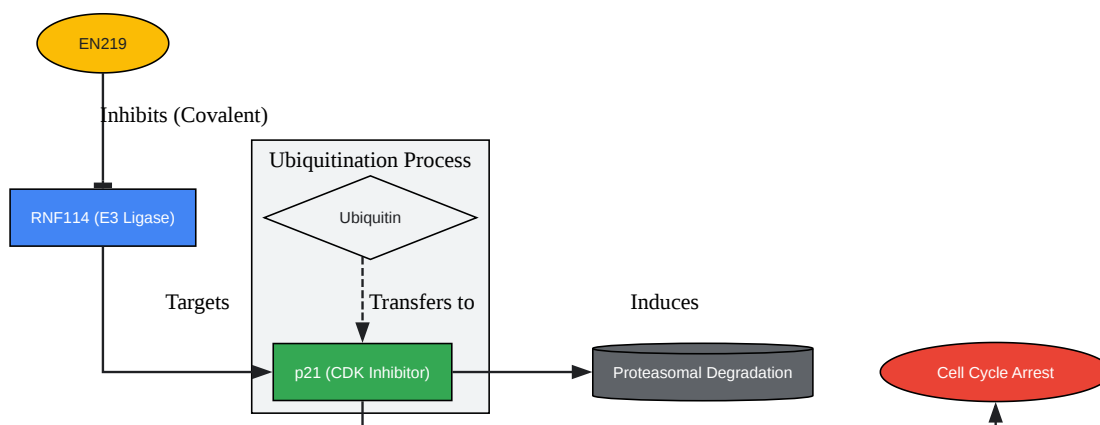
Property	Data	Reference
IUPAC Name	1-(3,5-bis(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)prop-2-en-1-one	
CAS Number	380351-29-1	
Molecular Formula	C ₁₈ H ₁₄ Br ₂ N ₂ O	
Molecular Weight	456.56 g/mol	
Activity	Covalent ligand for RNF114	

Mechanism of Action and Signaling Pathway

EN219 functions as a moderately selective covalent inhibitor of RNF114 (RING Finger Protein 114), an E3 ubiquitin ligase. E3 ligases are critical enzymes in the ubiquitination cascade, responsible for transferring ubiquitin to substrate proteins, marking them for degradation or altering their function.

RNF114 has been identified as a cell cycle activator that targets the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) for ubiquitination and subsequent proteasomal degradation. By inhibiting RNF114, **EN219** prevents the ubiquitination of p21, leading to its accumulation. Increased levels of p21 can arrest the cell cycle, thereby inhibiting cell proliferation. This makes **EN219** a valuable tool for studying the RNF114-p21 axis and a potential starting point for therapeutic development.

The core signaling pathway affected by **EN219** is depicted below.



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Caption: **EN219** inhibits RNF114, preventing p21 ubiquitination and degradation.

Quantitative Biological Data

EN219's potency and selectivity have been characterized using various biochemical and proteomic techniques.

Parameter	Value	Method	Target Protein(s)
IC ₅₀	470 nM	RNF114 Autoubiquitination Assay	RNF114
Covalent Target	Cysteine 8	Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)	RNF114
Other Targets	Cys 201	isoTOP-ABPP (at 1 μM)	TUBB1 (Tubulin beta- 1 chain)
Cys 442	isoTOP-ABPP (at 1 μM)	HSPD1 (Heat shock protein 60)	
Cys 97	isoTOP-ABPP (at 1 μM)	HIST1H3A (Histone H3.1)	

Key Experimental Protocols

The following sections detail the methodologies used to characterize **EN219**'s function and targets.

This assay measures the E3 ligase activity of RNF114 by detecting its self-ubiquitination, and is used to determine the inhibitory potency (IC₅₀) of compounds like **EN219**.

Protocol:

- **Reaction Setup:** Prepare a reaction mixture in a microtiter plate containing reaction buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM β-mercaptoethanol), 5 nM E1 activating enzyme

(Ube1), 100 nM E2 conjugating enzyme (e.g., UbcH5a), and 0.6 μ M ubiquitin.

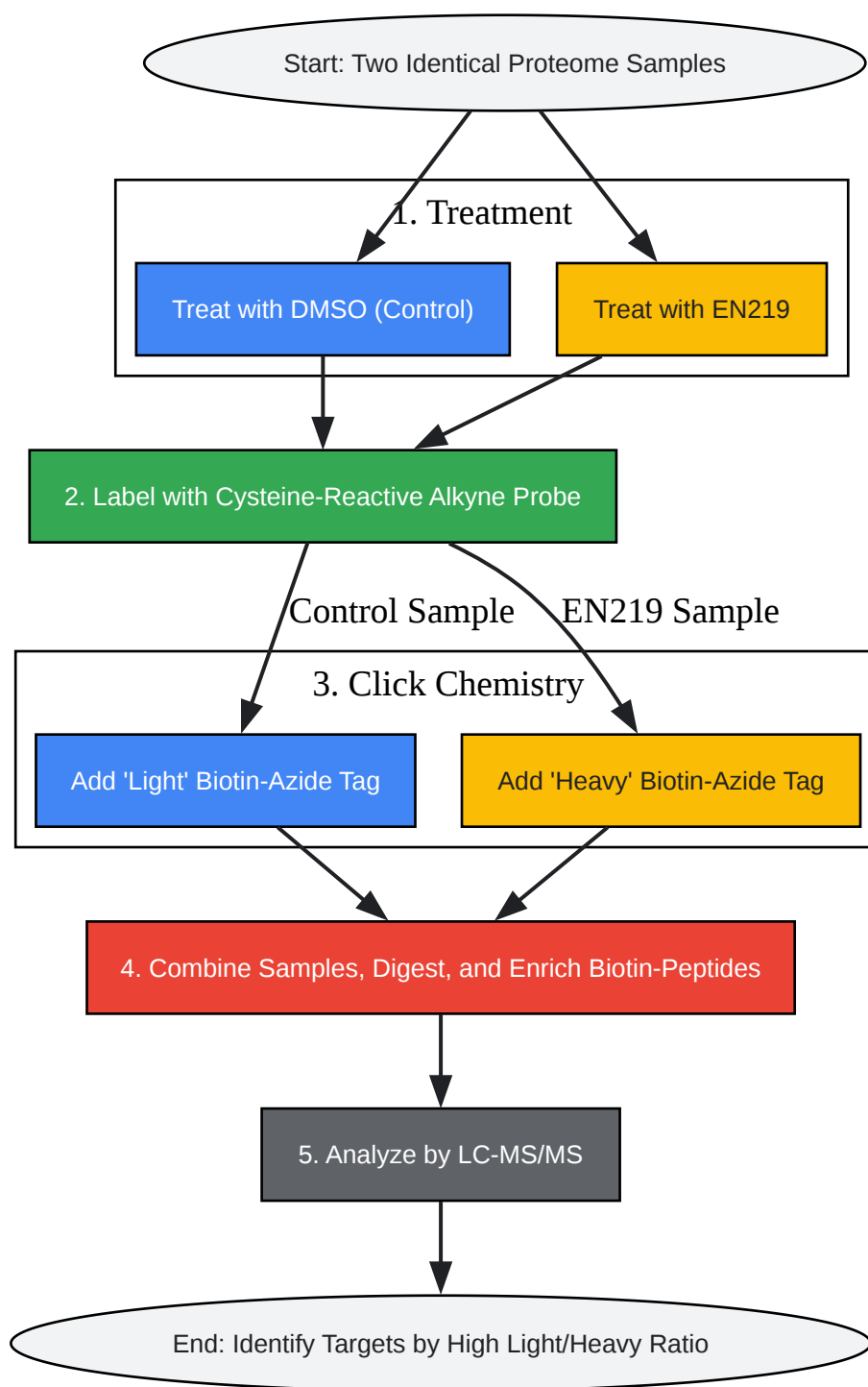
- **Inhibitor Incubation:** Add varying concentrations of **EN219** (or DMSO as a vehicle control) to the wells and incubate with purified recombinant RNF114 protein for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
- **Initiation of Ubiquitination:** Initiate the ubiquitination reaction by adding 0.2 mM ATP.
- **Reaction Incubation:** Incubate the plate at room temperature for a fixed time within the linear range of the reaction (e.g., 15-30 minutes).
- **Detection:** Stop the reaction and detect the level of RNF114 autoubiquitination. This can be achieved by Western blot using an anti-ubiquitin antibody or a more high-throughput method like a homogenous time-resolved fluorescence (HTRF) assay using labeled detection reagents (e.g., biotinylated ubiquitin and a europium-labeled anti-RNF114 antibody).
- **Data Analysis:** Plot the ubiquitination signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

This chemoproteomic technique is used to identify the specific protein targets of a covalent ligand directly in complex biological systems, such as cell lysates or live cells. It was used to confirm that **EN219** covalently modifies Cysteine 8 of RNF114.

Protocol Workflow:

- **Proteome Treatment:** Treat two identical proteome samples (e.g., cell lysates). One is treated with the covalent ligand of interest (e.g., 1 μ M **EN219**), and the other with a vehicle control (DMSO). This is the "competition" step where the ligand binds to its targets.
- **Probe Labeling:** Add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to both samples. This probe will label cysteine residues that were not engaged by **EN219**.
- **Click Chemistry:** Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically distinct biotin tags to the alkyne-labeled proteins. The **EN219**-treated sample is tagged with a "heavy" biotin-azide, while the DMSO-treated sample gets a "light" biotin-azide tag.

- **Sample Combination and Enrichment:** Combine the "heavy" and "light" samples. Digest the proteins with trypsin and then enrich for the biotin-tagged peptides using streptavidin beads.
- **Mass Spectrometry:** Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Identify peptides and quantify the "light/heavy" isotopic ratios. A high light/heavy ratio for a specific peptide indicates that **EN219** blocked the probe from labeling that site, thus identifying it as a target.



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Caption: Workflow for isoTOP-ABPP to identify covalent targets of **EN219**.

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